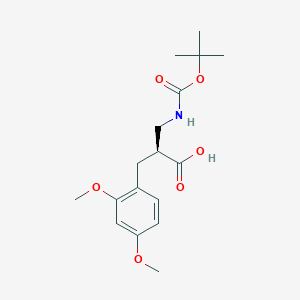

(S)-3-((tert-Butoxycarbonyl)amino)-2-(2,4-dimethoxybenzyl)propanoic acid

Description

(S)-3-((tert-Butoxycarbonyl)amino)-2-(2,4-dimethoxybenzyl)propanoic acid is a chiral compound often used in organic synthesis. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions. The compound also contains a benzyl group substituted with two methoxy groups, which can influence its reactivity and properties.

Properties

Molecular Formula |

C17H25NO6 |

|---|---|

Molecular Weight |

339.4 g/mol |

IUPAC Name |

(2S)-2-[(2,4-dimethoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C17H25NO6/c1-17(2,3)24-16(21)18-10-12(15(19)20)8-11-6-7-13(22-4)9-14(11)23-5/h6-7,9,12H,8,10H2,1-5H3,(H,18,21)(H,19,20)/t12-/m0/s1 |

InChI Key |

MVPCYWLWXMSRMB-LBPRGKRZSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](CC1=C(C=C(C=C1)OC)OC)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC1=C(C=C(C=C1)OC)OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-(2,4-dimethoxybenzyl)propanoic acid typically involves the following steps:

Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Formation of the benzyl group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using 2,4-dimethoxybenzyl chloride and a Lewis acid catalyst like aluminum chloride.

Coupling reaction: The protected amine and benzyl intermediates are coupled using a suitable coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((tert-Butoxycarbonyl)amino)-2-(2,4-dimethoxybenzyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy groups on the benzyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for Boc deprotection.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of free amine.

Scientific Research Applications

(S)-3-((tert-Butoxycarbonyl)amino)-2-(2,4-dimethoxybenzyl)propanoic acid has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-2-(2,4-dimethoxybenzyl)propanoic acid depends on its specific application. In general, the compound can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The Boc group can be removed to reveal an active amine, which can participate in further chemical reactions or biological interactions.

Comparison with Similar Compounds

Similar Compounds

(S)-3-Amino-2-(2,4-dimethoxybenzyl)propanoic acid: Lacks the Boc protecting group.

(S)-3-((tert-Butoxycarbonyl)amino)-2-benzylpropanoic acid: Lacks the methoxy groups on the benzyl ring.

(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoic acid: Contains only one methoxy group on the benzyl ring.

Uniqueness

(S)-3-((tert-Butoxycarbonyl)amino)-2-(2,4-dimethoxybenzyl)propanoic acid is unique due to the presence of both the Boc protecting group and the 2,4-dimethoxybenzyl group. This combination of functional groups can influence its reactivity and interactions, making it a valuable intermediate in organic synthesis.

Biological Activity

(S)-3-((tert-Butoxycarbonyl)amino)-2-(2,4-dimethoxybenzyl)propanoic acid, commonly referred to as Boc-DMBP, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its efficacy in various applications.

- Molecular Formula : C16H23NO6

- Molecular Weight : 325.36 g/mol

- CAS Number : 499995-84-5

- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality and a dimethoxybenzyl moiety, which may influence its pharmacological properties.

Boc-DMBP is hypothesized to interact with specific biological targets, particularly in the context of enzyme inhibition and receptor modulation. The structural components suggest potential interactions with proteins involved in metabolic pathways.

Enzyme Inhibition

Research indicates that compounds with similar structures may act as inhibitors of metallo-beta-lactamases (MBLs), which are enzymes that confer antibiotic resistance. For instance, studies have shown that derivatives of propanoic acid can significantly lower the minimum inhibitory concentration (MIC) of antibiotics against resistant bacterial strains by inhibiting MBL activity .

Biological Activity

The biological activities of Boc-DMBP have been assessed through various in vitro and in vivo studies:

-

Antimicrobial Activity :

- Case Study : A study demonstrated that Boc-DMBP derivatives exhibited potent inhibitory effects against MBL-producing bacteria, restoring the efficacy of beta-lactam antibiotics like imipenem. The compound showed a significant reduction in MIC values when combined with these antibiotics, indicating its potential as a therapeutic adjuvant .

- Cytotoxicity Studies :

- Binding Affinity Studies :

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.